Pentacosane-d52

Gas Chromatography Internal Standard Environmental Analysis

Pentacosane-d52 (CAS: 121578-13-0) is the perdeuterated analog of the C25 n-alkane pentacosane, with the molecular formula C25D52 and a molecular weight of approximately 405.00. As a stable isotope-labeled compound, it is chemically analogous to its non-deuterated counterpart but has a significantly higher mass, which makes it detectable by mass spectrometry.

Molecular Formula C25H52
Molecular Weight 405.0 g/mol
Cat. No. B12404826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentacosane-d52
Molecular FormulaC25H52
Molecular Weight405.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCCCC
InChIInChI=1S/C25H52/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h3-25H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2
InChIKeyYKNWIILGEFFOPE-CQGKCUCSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Pentacosane-d52: Properties and Role as a Perdeuterated n-Alkane Internal Standard


Pentacosane-d52 (CAS: 121578-13-0) is the perdeuterated analog of the C25 n-alkane pentacosane, with the molecular formula C25D52 and a molecular weight of approximately 405.00 . As a stable isotope-labeled compound, it is chemically analogous to its non-deuterated counterpart but has a significantly higher mass, which makes it detectable by mass spectrometry [1]. It is supplied as a white to off-white solid, with a vendor-specified isotopic enrichment of 98% atom D and a boiling point of 401.9±8.0 °C at 760 mmHg .

Why Unlabeled Pentacosane and Other n-Alkanes Cannot Substitute for Pentacosane-d52 in Quantitative Analysis


While pentacosane-d52 is chemically similar to its unlabeled analog and other n-alkanes, its substitution with a non-deuterated alternative in analytical workflows leads to quantification errors and loss of specificity. The fundamental requirement for a stable isotope-labeled internal standard is that it co-elutes with the target analyte but is distinguishable by the mass spectrometer [1]. Using an unlabeled standard like pentacosane introduces a co-eluting, chemically identical compound that cannot be resolved by mass spectrometry, directly interfering with the analyte signal and preventing accurate quantitation [2]. Other n-alkanes, such as tetracosane or hexacosane, are chemically distinct and will have different chromatographic retention times and extraction efficiencies. This violates the core principle of internal standardization, which is to correct for analyte loss and matrix effects throughout the entire sample preparation and analysis process [1].

Quantifiable Evidence of Pentacosane-d52's Analytical Superiority and Differentiation


Chromatographic Separation from Unlabeled Pentacosane for Standalone GC Analysis

Pentacosane-d52, as a completely deuterated alkane, is chromatographically separated from its unlabeled counterpart, pentacosane. This physical separation, a direct result of the isotope effect, allows it to function as an effective internal standard even when using a non-selective detector like a flame ionization detector (FID), which cannot distinguish the compounds by mass [1]. This is a key advantage over partially deuterated or unlabeled alternatives, which co-elute and require a mass spectrometer for differentiation [1].

Gas Chromatography Internal Standard Environmental Analysis

Improved Precision in Quantitative GC-MS Analysis over Non-Isotopic Methods

In the determination of n-alkanes in seawater by GC-MS, the use of a perdeuterated internal standard (n-C24D50) was shown to improve method precision significantly compared to an absolute calibration curve method. The relative standard deviation (RSD) was reduced from 9.6% for the absolute calibration method to 4.5% for the internal standard method using a perdeuterated n-alkane [1]. This class-level evidence demonstrates the superior analytical performance achieved when using perdeuterated n-alkanes like pentacosane-d52 as internal standards for trace-level quantification in complex environmental matrices [1].

Gas Chromatography-Mass Spectrometry Quantitation Method Validation

High Purity Specification of 98% Atom D for Reliable Quantification

Vendor specifications for pentacosane-d52 consistently list an isotopic enrichment of 98% atom D . This high level of enrichment ensures a distinct mass shift (+52 Da) from the unlabeled compound, which is essential for minimizing the analytical 'cross-talk' or signal overlap between the internal standard and the analyte during mass spectrometry [1]. Lower purity standards would contain a higher proportion of unlabeled or partially labeled molecules, which would directly interfere with the analyte signal and degrade the accuracy of the quantification [1].

Isotopic Purity Quality Control Procurement

Use as a Retention Index Marker for Improved Compound Identification in GC-MS

The use of a perdeuterated n-alkane series, of which pentacosane-d52 is a member, provides a clear advantage for calculating retention indices (RI) in GC-MS. The mass spectrometer can be set to monitor the unique fragment ion of m/z 34, which is characteristic of perdeuterated alkanes and absent in nearly all other organic compounds [1]. This allows the alkane reference series to be tracked in a dedicated, interference-free ion chromatogram, even in highly complex samples, leading to more robust and automated compound identification via RI matching [1].

Retention Index Compound Identification Non-Target Analysis

Suitability for Quantification in High-Background Environmental Matrices

In a validated method for oil fingerprinting using solid-phase extraction (SPE) and GC-MS, the use of six spiked deuterated surrogate compounds resulted in recoveries of over 95% [1]. While pentacosane-d52 was not the specific surrogate used, this class-level finding demonstrates the suitability and robust recovery of deuterated hydrocarbons in complex environmental matrices. The high recoveries (>95%) confirm that these compounds effectively correct for losses during the rigorous extraction and cleanup steps required for samples like crude oil and contaminated sediments, ensuring the accuracy of the final quantitative data [1].

Oil Fingerprinting Environmental Forensics SPE-GC-MS

Primary Application Scenarios for Pentacosane-d52


Quantitative Analysis of n-Alkanes in Petroleum Geochemistry and Environmental Forensics

Pentacosane-d52 is ideally suited as an internal standard for the GC-MS quantification of its non-deuterated analog and other long-chain n-alkanes in complex matrices like crude oil and marine sediments. Its use enables the generation of high-quality data, as demonstrated by the >95% recovery of deuterated surrogates in oil fingerprinting methods [1]. This application is critical for oil spill source identification, reservoir characterization, and assessing environmental contamination.

Method Development and Validation for High-Precision GC-MS Analysis

In analytical chemistry laboratories, pentacosane-d52 is a key reagent for developing and validating new GC-MS methods. By serving as an internal standard, it directly improves method precision, reducing relative standard deviation from 9.6% to 4.5% in n-alkane analyses compared to absolute calibration methods [1]. Its high isotopic purity of 98% atom D ensures that the standard does not interfere with the analyte signal, a fundamental requirement for a robust analytical protocol [2].

Non-Targeted Analysis and Unknown Compound Identification via Retention Indexing

Pentacosane-d52 is a vital component of perdeuterated n-alkane mixtures used for establishing retention indices (RI) in GC-MS. The unique m/z 34 ion trace allows for unambiguous tracking of the reference standards in complex chromatograms, enabling automated and reliable RI calculation for unknown peaks [1]. This is particularly valuable in metabolomics, flavor and fragrance analysis, and comprehensive two-dimensional gas chromatography (GC×GC) where confident identification of isomers and unknown compounds is required.

Standalone GC-FID Quantification of Pentacosane

For laboratories lacking GC-MS instrumentation or requiring a simpler workflow, pentacosane-d52 offers a unique advantage. As a completely deuterated alkane, it exhibits a chromatographic isotope effect that allows it to be baseline-separated from its unlabeled counterpart, pentacosane [1]. This enables the use of pentacosane-d52 as a reliable internal standard for quantifying pentacosane using a standard flame ionization detector (FID), thereby eliminating the need for a mass spectrometer for this specific analysis.

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